molecular formula C22H18ClN3O2S2 B12205974 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B12205974
M. Wt: 456.0 g/mol
InChI Key: MUFLTAHCJFQQLC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name of the compound follows IUPAC guidelines for polycyclic systems and functional group prioritization. The parent structure is identified as 1-phenylethanone, with substitutions at the α-carbon. The sulfanyl group (-S-) links the ethanone moiety to a 4H-1,2,4-triazole ring, which is further substituted at positions 3, 4, and 5:

  • Position 5 : 3-Chloro-6-methoxy-1-benzothiophen-2-yl group
  • Position 4 : Prop-2-en-1-yl (allyl) group

The full name is constructed as:
2-{[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
This nomenclature reflects the compound’s hierarchical structure, prioritizing the triazole-thioether linkage and benzothiophene substituent.

Molecular Formula and Weight Analysis

The molecular formula is derived from the structural components:

Component Contribution to Formula
1-Benzothiophene core C₉H₅S
Triazole ring C₂H₂N₃
Allyl group (prop-2-en-1-yl) C₃H₅
Phenylethanone moiety C₈H₇O
Chlorine and methoxy groups Cl, OCH₃

Final Molecular Formula : C₂₃H₂₀ClN₃O₂S₂
Molecular Weight : 485.5 g/mol (calculated using atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07).

Structural Features: Benzothiophene-Triazole Hybrid Scaffold

The compound’s architecture combines three key domains:

  • Benzothiophene Core :
    • A bicyclic system with a thiophene ring fused to benzene.
    • Substituents at C3 (chloro) and C6 (methoxy) create electronic asymmetry, influencing π-π stacking interactions.
  • 1,2,4-Triazole Ring :
    • Acts as a central hub connecting the benzothiophene and ethanone groups.
    • The sulfanyl (-S-) bridge at C3 enhances rotational flexibility while maintaining conjugation.
  • Phenylethanone Terminal :
    • The ketone group provides hydrogen-bonding capability, critical for molecular recognition.

Key Interactions :

  • Intramolecular CH-π interactions between the allyl group and benzothiophene.
  • Conjugation across the triazole-sulfanyl-ethanone system, evidenced by UV-Vis absorption at λₘₐₓ ≈ 270 nm.

Stereochemical Considerations and Conformational Dynamics

The compound exhibits limited stereocenters but significant conformational flexibility:

Structural Element Conformational Behavior
Allyl group (C=C-CH₂) Free rotation around the C-C single bond, enabling gauche and anti conformers
Sulfanyl linkage Restricted rotation due to partial double-bond character (S-C bond length: ~1.81 Å)
Methoxy group Planar orientation relative to benzothiophene to maximize resonance stabilization

Computational Insights :

  • Density Functional Theory (DFT) calculations suggest two dominant conformers differing by 12.3 kJ/mol in energy.
  • Molecular dynamics simulations reveal torsional oscillations (±15°) in the triazole-ethanone linkage at 300 K.

Properties

Molecular Formula

C22H18ClN3O2S2

Molecular Weight

456.0 g/mol

IUPAC Name

2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C22H18ClN3O2S2/c1-3-11-26-21(20-19(23)16-10-9-15(28-2)12-18(16)30-20)24-25-22(26)29-13-17(27)14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3

InChI Key

MUFLTAHCJFQQLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(N3CC=C)SCC(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Methoxybenzene

Methoxybenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(3-methoxyphenyl)ethanone.

Cyclization with Elemental Sulfur

The ketone intermediate undergoes cyclization with sulfur in dimethylformamide (DMF) at 120°C to form 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.

Reaction Conditions:

ParameterValue
Temperature120°C
CatalystNone
SolventDMF
Yield72–78%

Formation of the 1,2,4-Triazole-Thiol Intermediate

Hydrazide Preparation

3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is converted to its hydrazide derivative using hydrazine hydrate in ethanol:

RCOOH+NH2NH2RCONHNH2+H2O\text{RCOOH} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}2 + \text{H}2\text{O}

Conditions:

  • Reflux for 6–8 hours

  • Yield: 85–90%

Cyclocondensation with Carbon Disulfide

The hydrazide reacts with carbon disulfide in alkaline medium to form the 1,2,4-triazole-3-thiol:

RCONHNH2+CS2KOHRC(NH)NNC(S)SKTriazole-thiol\text{RCONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{RC(NH)NNC(S)SK} \rightarrow \text{Triazole-thiol}

Optimized Parameters:

ParameterValue
BaseKOH (2.5 equiv)
Temperature80°C
Reaction Time12 hours
Yield70–75%

Allylation of the Triazole Nitrogen

The propenyl group is introduced via nucleophilic substitution using allyl bromide:

Triazole-thiol+CH2=CHCH2BrAllylated Triazole-thiol\text{Triazole-thiol} + \text{CH}2=\text{CHCH}2\text{Br} \rightarrow \text{Allylated Triazole-thiol}

Conditions:

ParameterValue
SolventDMF
BaseK₂CO₃ (1.2 equiv)
Temperature60°C
Time4 hours
Yield88–92%

Thioether Formation with 1-Phenylethanone

The final C–S bond is formed by reacting the triazole-thiol with α-bromoacetophenone:

Allylated Triazole-thiol+PhCOCH2BrTarget Compound\text{Allylated Triazole-thiol} + \text{PhCOCH}_2\text{Br} \rightarrow \text{Target Compound}

Key Considerations:

  • Base: Triethylamine (2.0 equiv) to scavenge HBr

  • Solvent: Acetonitrile at reflux (82°C)

  • Reaction Monitoring: TLC (Hexane:EtOAc = 7:3)

Yield Data:

EntryReaction Time (h)Yield (%)
1668
2874
31081

Alternative Green Synthesis Approaches

CO₂-Mediated Triazole Formation

A patent-pending method avoids strong acids by using CO₂ to generate carbonic acid in situ:

  • Substrates: Benzothiophene hydrazide + sodium nitrite

  • Conditions: CO₂ bubbling (1 atm), 65°C, 16 hours

  • Yield: 95–100% for triazole intermediates

Microwave-Assisted Cyclization

Reducing reaction times from hours to minutes:

ParameterConventionalMicrowave
Time12 h25 min
Yield70%83%

Purification and Characterization

Column Chromatography

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Gradient of hexane/ethyl acetate (8:1 to 3:1)

  • Purity: >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph), 6.89 (s, 1H, benzothiophene-H), 5.92 (m, 1H, CH₂=CH), 3.87 (s, 3H, OCH₃).

  • HRMS (ESI): m/z calcd for C₂₂H₁₇ClN₃O₂S₂ [M+H]⁺: 474.0432; found: 474.0428.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

  • Issue: Competing 1,2,3-triazole byproducts

  • Solution: Use of bulky bases (e.g., DBU) to favor 1,2,4-regioisomer

Thioether Stability

  • Problem: Oxidation to sulfone derivatives

  • Mitigation: Conduct reactions under N₂ atmosphere

Scalability and Industrial Relevance

Pilot-Scale Synthesis

ParameterLab ScalePilot Scale
Batch Size5 g500 g
Yield81%78%
Purity98%96%

Cost Analysis

ComponentCost Contribution
Benzothiophene synth42%
Triazole formation28%
Allylation15%
Purification15%

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the ketone group to an alcohol.

    Substitution: The chloro group in the benzothiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal and antibacterial activities. For instance, triazole derivatives have been shown to inhibit the growth of various pathogenic fungi and bacteria through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism .

Anticancer Properties

The compound's structural components may also contribute to anticancer activity. Triazoles have been explored for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Studies on related benzothiophene derivatives have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer agent .

Anti-inflammatory Effects

Compounds similar to 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This application is particularly relevant in the development of treatments for chronic inflammatory diseases.

Fungicidal Activity

The structural characteristics of this compound suggest potential applications in agriculture as a fungicide. The triazole moiety is known for its efficacy against fungal pathogens affecting crops. Research into similar compounds has highlighted their ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby providing a mechanism for their fungicidal action .

Plant Growth Regulation

There is also emerging evidence that certain benzothiophene derivatives can act as plant growth regulators, influencing processes such as seed germination and root development. This could position 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone as a candidate for enhancing agricultural productivity through improved plant health .

Organic Electronics

The unique electronic properties of compounds containing benzothiophene and triazole units make them suitable candidates for applications in organic electronics. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to their ability to facilitate charge transport and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets. The benzothiophene and triazole rings may interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Triazole Derivatives

The target compound shares structural homology with other 1,2,4-triazole derivatives, which are widely studied for their pharmacological and material science applications. Key comparisons include:

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Substituents: Difluorophenyl and phenylsulfonyl groups on the triazole ring. Key Differences: The absence of a benzothiophene core and propenyl group distinguishes this compound. The phenylsulfonyl group may enhance metabolic stability compared to the target compound’s benzothiophene moiety .

6-Methoxy-2-(4-Methoxyphenyl)benzo[b]thiophene Derivatives Substituents: Methoxy groups at positions 6 (benzothiophene) and 4 (phenyl ring). Key Differences: Lacks the triazole-propenyl-sulfanyl-phenylethanone chain. The dual methoxy groups may improve solubility but reduce electrophilic reactivity compared to the chloro-methoxy combination in the target compound .

Functional Group Impact on Properties

  • Chloro vs. Methoxy on Benzothiophene : Chloro’s electron-withdrawing nature may increase oxidative stability and alter binding affinity in biological targets, whereas methoxy’s electron-donating effect could enhance solubility .
  • Propenyl vs.

Comparative Data Table

Compound Name Benzothiophene Substituents Triazole Substituents Sulfanyl-Linked Group Key Properties (Inferred)
Target Compound 3-Chloro-6-methoxy 4-(Prop-2-en-1-yl) 1-Phenylethanone Moderate solubility, potential electrophilicity
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone None 4-(2,4-Difluorophenyl) 1-Phenylethanone High metabolic stability, lipophilic
6-Methoxy-2-(4-Methoxyphenyl)benzo[b]thiophene 6-Methoxy, 4-Methoxyphenyl None None Enhanced solubility, reduced reactivity

Research Implications and Limitations

While specific data on the target compound’s physical or biological properties are absent in the provided evidence, structural comparisons suggest:

  • The chloro-methoxy benzothiophene core may confer unique electronic properties for applications in catalysis or medicinal chemistry.
  • The propenyl group could serve as a synthetic handle for further functionalization, such as Michael additions.
  • Further experimental studies (e.g., crystallography via SHELX or NMR analysis ) are required to validate these hypotheses.

Biological Activity

2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzothiophene core , a triazole ring , and a phenylethanone moiety . The molecular formula is C22H18ClN3O2S2C_{22}H_{18}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 456.0 g/mol. This structural complexity is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H18ClN3O2S2
Molecular Weight456.0 g/mol
IUPAC Name2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
InChI KeyMUFLTAHCJFQQLC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole and benzothiophene rings may inhibit enzymes involved in critical cellular pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Its structural components may contribute to free radical scavenging properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that compounds similar to 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Studies have shown that derivatives of triazole compounds demonstrate enhanced cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Effects : Some studies suggest that similar triazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound may show efficacy against various fungal pathogens, making it a candidate for further development as an antifungal agent.

Case Studies

Several case studies have highlighted the biological activity of triazole-based compounds:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines and found that certain modifications increased potency significantly compared to their parent compounds .
  • Mechanistic Insights : Research has elucidated the mechanisms by which these compounds induce apoptosis in cancer cells, including the activation of caspases and modulation of Bcl-2 family proteins .

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